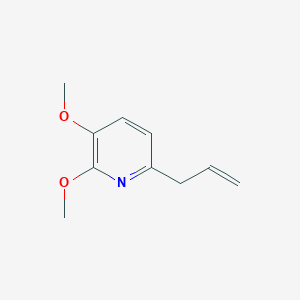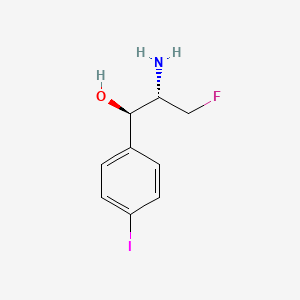
Chlorhydrate de N-cyclopropylcyclohexanamine
Vue d'ensemble
Description
N-cyclopropylcyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopropylcyclohexanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropylcyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropylcyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biocatalyse dans la synthèse de médicaments
Chlorhydrate de N-cyclopropylcyclohexanamine: est utilisé en biocatalyse, en particulier dans la synthèse de médicaments chiraux. Le composé peut servir de bloc de construction pour la création de centres chiraux dans les principes actifs pharmaceutiques (API). Par exemple, les réductases aminées modifiées (RedAms) peuvent utiliser ces composés pour produire des amines chirales, qui sont cruciales dans le développement de médicaments énantiomériquement purs .
Analyse Biochimique
Biochemical Properties
N-cyclopropylcyclohexanamine hydrochloride plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The interaction with MAO can lead to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction is crucial for understanding the compound’s potential therapeutic effects .
Cellular Effects
N-cyclopropylcyclohexanamine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the signaling pathways involved in neurotransmitter release and uptake, leading to changes in neuronal activity. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes related to neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of action of N-cyclopropylcyclohexanamine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing their signaling effects. Furthermore, the compound can modulate the expression of genes involved in neurotransmitter synthesis, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopropylcyclohexanamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under inert atmosphere and room temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged inhibition of monoamine oxidase activity leading to persistent changes in neurotransmitter levels and neuronal activity .
Dosage Effects in Animal Models
The effects of N-cyclopropylcyclohexanamine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter signaling without causing significant adverse effects. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired pharmacological effects without causing toxicity .
Metabolic Pathways
N-cyclopropylcyclohexanamine hydrochloride is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase, affecting the breakdown of neurotransmitters. The compound can also influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. These effects are important for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of N-cyclopropylcyclohexanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its pharmacological effects and therapeutic potential .
Subcellular Localization
N-cyclopropylcyclohexanamine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding the compound’s mechanism of action and its effects on cellular processes .
Propriétés
IUPAC Name |
N-cyclopropylcyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEJSAFRFRRXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)

![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)


![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)




![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)
![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)
![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)
